3-Fluoro-4-(thiophen-3-yl)aniline
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Overview
Description
3-Fluoro-4-(thiophen-3-yl)aniline: is a chemical compound with the molecular formula C10H9NS. It consists of a fluoro-substituted aniline ring attached to a thiophene moiety. The compound’s structure is shown below:
Structure: C10H9NS
Preparation Methods
Synthetic Routes::
Paal–Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Schiff Base Formation: 3-Fluoro-4-(thiophen-3-yl)aniline can react with aldehydes or ketones to form Schiff bases.
Industrial Production:: The industrial-scale synthesis of this compound typically involves optimized versions of the above synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfones or sulfoxides.
Substitution: Exhibits nucleophilic substitution reactions at the fluorine position.
Reduction: Can be reduced to the corresponding aniline derivative.
Oxidation: Oxidizing agents like hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
- Oxidation: Sulfone or sulfoxide derivatives.
- Substitution: Fluorine substitution products.
- Reduction: Aniline derivatives.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex organic molecules.
Materials Science: Incorporated into conducting polymers (e.g., Pd(I)-poly[4-(thiophen-3yl)-aniline] composite material) for various applications.
Biological Probes: Fluorescently labeled derivatives for cellular imaging.
Drug Discovery: Scaffold for designing potential pharmaceuticals.
Dyes and Pigments: Used in dye synthesis.
Electronics: As a component in organic electronic devices.
Mechanism of Action
The exact mechanism by which 3-Fluoro-4-(thiophen-3-yl)aniline exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its function.
Comparison with Similar Compounds
While 3-Fluoro-4-(thiophen-3-yl)aniline has unique properties, it shares similarities with other fluoro-substituted anilines and thiophene derivatives. Some similar compounds include:
- 4-(Thiophen-2-yl)aniline
- 3-Fluoro-4-methyl-N-[(thiophen-3-yl)methyl]aniline
Properties
Molecular Formula |
C10H8FNS |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-fluoro-4-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6H,12H2 |
InChI Key |
QRGARCCDOYSQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=CSC=C2 |
Origin of Product |
United States |
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